molecular formula C18H14F4N2OS B2723274 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851865-22-0

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2723274
CAS No.: 851865-22-0
M. Wt: 382.38
InChI Key: GLEPJQRCMAPEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a dihydroimidazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorinated phenyl groups. Common synthetic routes may include:

    Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: This step often involves nucleophilic substitution reactions where fluorinated phenyl groups are introduced using reagents like fluorobenzene derivatives.

    Final Assembly: The final step involves coupling the dihydroimidazole ring with the fluorinated phenyl groups under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often using catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorinated phenyl groups and the dihydroimidazole ring may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,5-Difluorophenyl)propionic acid]
  • [3,5-Difluorohydrocinnamic acid]
  • [3-(3,5-Difluorophenyl)propanoic acid]

Uniqueness

Compared to similar compounds, 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole stands out due to its unique combination of fluorinated phenyl groups and a dihydroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-13-5-3-4-12(10-13)11-26-17-23-8-9-24(17)16(25)14-6-1-2-7-15(14)18(20,21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEPJQRCMAPEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.